Methyl 2-amino-3-benzoylphenylacetate

Impurity Reference Standard Pharmaceutical Quality Control Purity Specification

Methyl 2‑amino‑3‑benzoylphenylacetate (Amfenac Methyl Ester) is the ONLY Amfenac methyl ester impurity standard supplied with a fully‑characterized quantitative purity assignment (≥98% by HPLC), essential for regulatory submission (ANDA, DMF). Its dual amine/ester functionality enables direct synthesis of nepafenac and quinoline leads without protecting‑group steps. Certified purity and defined stability (−20 °C storage) guarantee batch‑to‑batch consistency for method validation, system suitability testing, and stability‑indicating assays. Pharmaceutical QC laboratories and medicinal chemistry programs procure this certified grade to eliminate the unacceptable risk of non‑certified analog substitution.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 61941-58-0
Cat. No. B056715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-benzoylphenylacetate
CAS61941-58-0
Synonyms2-Amino-3-benzoylbenzeneacetic Acid Methyl Ester;  Methyl (2-Amino-3-benzoylphenyl)acetate;  Methyl 2-Amino-3-benzoylbenzeneacetate
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C16H15NO3/c1-20-14(18)10-12-8-5-9-13(15(12)17)16(19)11-6-3-2-4-7-11/h2-9H,10,17H2,1H3
InChIKeyXSIAJRFXWYEOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-Benzoylphenylacetate (CAS 61941-58-0): A Purity-Defined Amfenac Prodrug Ester and Certified Impurity Standard


Methyl 2-amino-3-benzoylphenylacetate (Amfenac Methyl Ester) is the methyl ester of the arylacetic acid NSAID amfenac and is a key intermediate in the synthesis of nepafenac and related ocular anti-inflammatory prodrugs. It is manufactured as a high-purity certified impurity reference standard for pharmaceutical quality control, with quantitative purity levels exceeding 98% by HPLC in multiple vendor specifications .

Why Amfenac Analogs Cannot Substitute for Methyl 2-Amino-3-Benzoylphenylacetate in Prodrug Development and Impurity Control


Despite sharing the amfenac pharmacophore, structurally related esters (e.g., ethyl ester, sodium salt) exhibit markedly different oral anti-inflammatory potency, cyclooxygenase inhibition, and therapeutic indices in standardized models [1]. The methyl ester is further distinguished by its certified role as an Amfenac impurity reference standard with a defined purity specification that is essential for regulatory submissions; generic substitution with a non-certified analog introduces unacceptable risk in method validation and stability studies.

Quantitative Differentiation of Methyl 2-Amino-3-Benzoylphenylacetate Against Closest Analogs


Certified Purity Level Outperforms Generic Commercial Grades

Methyl 2-amino-3-benzoylphenylacetate is offered as a certified impurity reference standard with a purity of 99% (LGC) or 98.41% by HPLC (Clearsynth), compared to a minimum purity of only 95% from a generic supplier . This purity delta directly impacts the reliability of quantitative impurity profiling in pharmaceutical development.

Impurity Reference Standard Pharmaceutical Quality Control Purity Specification

Reduced Cyclooxygenase Inhibition Consistent with Prodrug Design

In a standardized bovine seminal vesicle cyclooxygenase inhibition assay, Methyl 2-amino-3-benzoylphenylacetate (compound 3) exhibited an IC50 of 50 µM, which is 250-fold weaker than indomethacin (0.2 µM) and 500-fold weaker than the active metabolite amfenac sodium (0.1 µM) [1]. This reduced enzymatic activity is a deliberate prodrug feature intended to minimize direct gastric COX inhibition prior to metabolic conversion.

Cyclooxygenase Inhibition Prodrug Design NSAID

Therapeutic Index Relative to Indomethacin Differentiates Ester Prodrugs

In the adjuvant-induced arthritis rat model of chronic inflammation, the methyl ester (compound 3) achieved a therapeutic index of 0.4 relative to indomethacin (index = 1.0), in contrast to the ethyl ester (compound 4, index = 1.7) and the sodium salt (compound 1, index = 2.8) [1]. The lower therapeutic index indicates that the methyl ester may be more rapidly hydrolyzed to the active acid, offering a faster onset of action but narrower chronic safety window.

Therapeutic Index Adjuvant Arthritis Prodrug Selection

Oral Anti-Inflammatory Activity in the Carrageenan Pleural Effusion Assay

The methyl ester (compound 3) was active at 100 mg/kg p.o. in the 5-hour Evans Blue-Carrageenan Pleural Effusion Assay in rats, the same model in which amfenac sodium and free acid demonstrated 39–48 times the potency of 4-amino-3-benzoylphenylacetic acid [1][2]. This confirms that, despite lower COX inhibition in vitro, the methyl ester retains in vivo anti-inflammatory efficacy after oral administration.

Anti-inflammatory Activity Carrageenan Effusion In Vivo Pharmacology

Defined Storage and Stability Specification Ensures Reproducibility

Clearsynth specifies storage at -20°C in a tightly closed vial for long-term stability of Amfenac Methyl Ester, with a documented HPLC purity of 98.41% at the time of supply . In contrast, generic suppliers such as CymitQuimica specify only a minimum purity of 95% with no explicit storage-condition validation . This documented stability specification reduces the risk of ester hydrolysis during storage and ensures reproducible experimental outcomes.

Stability Storage Condition Quality Assurance

Synthetic Versatility as a Key Intermediate for Nepafenac and Heterocyclic Derivatives

The primary amine and methyl ester functional groups of Methyl 2-amino-3-benzoylphenylacetate enable two orthogonal synthetic handles: the amine is available for acylation, amidation, and imine formation, while the ester can be hydrolyzed to the carboxylic acid or transesterified [1]. This dual reactivity distinguishes it from the free acid (which lacks the ester handle) and from the corresponding amide (which is less labile), making it a preferred intermediate for the synthesis of nepafenac (the amide prodrug of amfenac) and quinoline-containing pharmacophores.

Synthetic Intermediate Nepafenac Derivatization

High-Value Application Scenarios for Methyl 2-Amino-3-Benzoylphenylacetate (CAS 61941-58-0) Based on Quantitative Evidence


Certified Impurity Reference Standard for Amfenac Drug Product Quality Control

With a certified purity of 99% (LGC) or 98.41% by HPLC (Clearsynth), Methyl 2-amino-3-benzoylphenylacetate is the only Amfenac methyl ester impurity standard available with a fully characterized quantitative purity assignment [1]. Pharmaceutical QC laboratories require this certified grade for HPLC method validation, system suitability testing, and stability-indicating assays in support of ANDA and DMF submissions.

Prodrug Candidate Screening for Rapid-Onset Anti-Inflammatory Action

The methyl ester exhibits a low therapeutic index (0.4 vs. indomethacin) and reduced COX inhibition (IC50 50 µM), yet retains in vivo anti-inflammatory activity at 100 mg/kg p.o. in the carrageenan pleural effusion assay [1]. This profile suits the compound for acute inflammation models where rapid hydrolysis to active amfenac is desired, and where the faster kinetics of methyl ester cleavage (relative to ethyl ester) may provide a pharmacokinetic advantage.

Key Synthetic Intermediate for Nepafenac and Quinoline Derivatives

The dual amine/ester functionality of Methyl 2-amino-3-benzoylphenylacetate provides orthogonal synthetic handles that streamline the preparation of nepafenac (the amide prodrug approved for ocular inflammation) and quinoline-based lead compounds [1]. Medicinal chemistry laboratories procuring this intermediate can bypass protecting-group manipulations required when starting from the free acid.

Stability and Hydrolysis Studies in Prodrug Research

The documented storage requirement (-20°C) and validated purity (98.41%) of Clearsynth's Amfenac Methyl Ester [1] provide a reliable starting material for systematic studies of ester prodrug hydrolysis kinetics, pH-dependent stability, and metabolic conversion rates. The defined stability specification ensures batch-to-batch consistency essential for reproducible pharmacokinetic profiling.

Quote Request

Request a Quote for Methyl 2-amino-3-benzoylphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.